molecular formula C15H20N4O3 B2886246 3-hexyl-1,7-dimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione CAS No. 941999-38-8

3-hexyl-1,7-dimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione

Cat. No.: B2886246
CAS No.: 941999-38-8
M. Wt: 304.35
InChI Key: XFXJUYVMKWPRLK-UHFFFAOYSA-N
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Description

“3-hexyl-1,7-dimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione” is a purine derivative. Purines are heterocyclic aromatic organic compounds, which consist of a pyrimidine ring fused to an imidazole ring . They are key components of many biological molecules, including DNA and RNA, and play crucial roles in cellular energy systems and signal transduction .


Molecular Structure Analysis

As a purine derivative, “this compound” would have a structure based on the purine skeleton, which consists of a six-membered pyrimidine ring fused to a five-membered imidazole ring . The “3-hexyl-1,7-dimethyl” part of the name suggests that there are hexyl and methyl groups attached to the purine ring, but without more specific information or a structural diagram, it’s difficult to provide a detailed analysis of the molecular structure.


Chemical Reactions Analysis

The chemical reactions involving “this compound” would depend on its exact structure and the conditions under which the reactions are carried out. Purine derivatives can participate in a variety of chemical reactions, including those involving their amino and keto groups .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its exact structure. Purines are generally water-soluble and can form hydrogen bonds with water and other molecules .

Scientific Research Applications

Receptor Affinity and Activity

Research into related purine derivatives has shown that compounds with a purine-2,4-dione nucleus, such as those similar to "3-hexyl-1,7-dimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione," generally have high affinity values for serotoninergic and dopaminergic receptors. These compounds, particularly those with substituents at specific positions, have been identified as potential ligands for serotonin (5-HT1A, 5-HT7) and dopamine (D2) receptors. This suggests their utility in exploring treatments for conditions like depression and anxiety through receptor modulation (Zagórska et al., 2015).

Structural and Synthetic Studies

Structural analysis of related compounds has contributed to understanding the geometry and conformation of purine systems, which is crucial for drug design. Studies have detailed the typical geometry of the purine system and its implications for binding and activity at biological targets. For instance, the analysis of the crystal structure of related compounds has provided insights into how modifications at certain positions can affect molecular conformation and, by extension, receptor affinity and selectivity (Karczmarzyk et al., 1995).

Pharmaceutical Co-crystals

The study of co-crystals involving purine derivatives, including those similar to the subject compound, has highlighted their potential in pharmaceutical development. Co-crystals can offer advantages in drug formulation by modifying the physical properties of the active pharmaceutical ingredients without altering their molecular structure. This approach can improve solubility, stability, and bioavailability of drugs (Aitipamula et al., 2009).

Antiviral and Antimicrobial Activity

Synthetic efforts have led to the development of purine derivatives with potential antiviral and antimicrobial activities. These compounds have been evaluated for their efficacy against various pathogens, demonstrating the broad applicability of purine-based structures in addressing infectious diseases. The synthesis of new derivatives and their subsequent evaluation for biological activity is an ongoing area of research, underscoring the relevance of these compounds in medicinal chemistry (Nilov et al., 1995).

Mechanism of Action

The mechanism of action of “3-hexyl-1,7-dimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione” would depend on its exact structure and the biological system in which it is acting. Some purine derivatives have been found to have antiseptic, anthelmintic, and local anesthetic properties .

Future Directions

The future directions for research on “3-hexyl-1,7-dimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione” would depend on its exact structure and potential applications. Purine derivatives have been studied for their potential uses in medicine, including as anticancer and antiviral agents .

Properties

IUPAC Name

2-hexyl-4,7-dimethylpurino[8,7-b][1,3]oxazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O3/c1-4-5-6-7-8-18-13(20)11-12(17(3)15(18)21)16-14-19(11)9-10(2)22-14/h9H,4-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFXJUYVMKWPRLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCN1C(=O)C2=C(N=C3N2C=C(O3)C)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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